molecular formula C16H18N2O3S2 B5779096 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B5779096
M. Wt: 350.5 g/mol
InChI Key: FYIGTZZHZUIJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone, also known as Tipepidine, is a chemical compound that has been the subject of extensive scientific research. This compound belongs to the class of piperazine derivatives and is known to exhibit various pharmacological properties. The purpose of

Mechanism of Action

The exact mechanism of action of 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone is not fully understood. However, it is believed to act on the central nervous system by modulating the release of neurotransmitters such as dopamine and serotonin. 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone has been shown to produce a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are associated with feelings of pleasure and well-being. 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone has also been shown to reduce the levels of stress hormones such as cortisol, which are associated with anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its high potency and selectivity. 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone has been shown to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. However, one of the limitations of using 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its potential toxicity. Studies have shown that 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone can cause liver damage and other adverse effects when administered at high doses.

Future Directions

There are several areas of research that could benefit from further investigation into 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone. One area of interest is the potential use of 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone in the treatment of drug addiction and withdrawal symptoms. Further studies are needed to determine the optimal dosage and administration schedule for 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone in this context. Another area of interest is the potential use of 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone as a therapeutic agent for various psychiatric disorders such as depression and anxiety. Further studies are needed to determine the safety and efficacy of 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone in these contexts.
In conclusion, 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone is a chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone have been discussed in this paper. Further research is needed to fully understand the potential of 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone as a therapeutic agent.

Synthesis Methods

The synthesis of 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-(2-thienylsulfonyl)piperazine with 4-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction results in the formation of 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone.

Scientific Research Applications

1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. Studies have shown that 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone can reduce the severity of withdrawal symptoms associated with opioid and nicotine addiction.

properties

IUPAC Name

1-[4-(4-thiophen-2-ylsulfonylpiperazin-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-13(19)14-4-6-15(7-5-14)17-8-10-18(11-9-17)23(20,21)16-3-2-12-22-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIGTZZHZUIJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}ethanone

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